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4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3180080
CAS No.: 1257294-45-3
M. Wt: 211.06 g/mol
InChI Key: QDIUFVXPYSYVAY-UHFFFAOYSA-N
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Description

Overview of Azaindole Isomers and Their Significance

Azaindoles are structural analogs of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This substitution has significant implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and solubility. researchgate.net There are four principal isomers of azaindole, determined by the position of the nitrogen atom in the six-membered ring: 4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole.

These scaffolds are considered "privileged structures" in drug discovery as they can serve as bioisosteres for indole and purine (B94841) systems, which are ubiquitous in biological systems. researchgate.net This bioisosteric relationship allows azaindole-containing compounds to bind to targets typically addressed by indole or purine-based drugs, often with improved properties such as enhanced binding affinity or better metabolic stability. researchgate.net The addition of a nitrogen atom can introduce a hydrogen bond acceptor, potentially leading to higher potency and efficacy. researchgate.net

Table 1: Isomers of Azaindole

Isomer Name Systematic Name Parent Structure
4-Azaindole 1H-Pyrrolo[3,2-b]pyridine Indole
5-Azaindole 1H-Pyrrolo[3,2-c]pyridine Indole
6-Azaindole 1H-Pyrrolo[2,3-c]pyridine Indole
7-Azaindole 1H-Pyrrolo[2,3-b]pyridine Indole

The Pyrrolo[2,3-c]pyridine Core in Drug Discovery and Development

The 1H-pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a particularly promising framework in the development of novel therapeutics. researchgate.net Its unique electronic and structural features make it a versatile building block for targeting a wide array of biological entities, most notably protein kinases. researchgate.net Kinase inhibitors are a cornerstone of modern oncology, and the 6-azaindole core has been successfully incorporated into compounds designed to interfere with aberrant kinase signaling pathways that drive cancer cell proliferation.

The utility of the pyrrolo[2,3-c]pyridine core extends beyond oncology. Researchers have explored its application in developing agents for various diseases, including Alzheimer's disease. researchgate.net The core's ability to be readily functionalized at multiple positions allows for the fine-tuning of a molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The synthesis of this scaffold can be achieved through various methods, including the Bartoli reaction and reductive cyclization of enamines, which allows for the creation of a diverse library of derivatives for biological screening. researchgate.net

Table 2: Examples of Biologically Active Pyrrolopyridine Derivatives

Pyrrolopyridine Isomer Compound Class/Example Biological Target/Activity
Pyrrolo[3,2-c]pyridine Diarylurea derivatives FMS Kinase Inhibitors
Pyrrolo[3,2-c]pyridine 6-Aryl-1-(3,4,5-trimethoxyphenyl) derivatives Colchicine-binding site inhibitors (Anticancer) nih.gov
Pyrrolo[2,3-d]pyrimidine Various derivatives EGFR Tyrosine Kinase Inhibitors (Anticancer) nih.gov
Pyrrolo[3,4-c]pyridine 4-Methyl-2-substituted derivatives PI3Kγ Inhibitors nih.gov

Research Landscape of 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine and Related Analogs

Specific, detailed research on this compound is not extensively documented in publicly available scientific literature, suggesting it may be a novel compound or a key intermediate in proprietary synthetic pathways. However, the research landscape of its closely related analogs provides valuable insights into its potential applications and synthetic utility.

Halogenated pyrrolopyridines, such as those containing bromine, are crucial intermediates in organic synthesis. The bromine atom serves as a versatile handle for introducing further chemical complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the attachment of a wide range of substituents to the pyrrolopyridine core, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

For instance, the synthesis of the parent compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine , has been described. chemicalbook.com One synthetic route involves the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine using iron powder in acetic acid. chemicalbook.com This demonstrates a viable pathway for constructing the bromo-substituted 6-azaindole scaffold.

Another closely related analog found in chemical databases is 3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine . nih.gov The existence of this positional isomer highlights that medicinal chemists are actively exploring the effects of substitution patterns on the pyrrolopyridine ring system. The placement of the bromo and methyl groups significantly influences the molecule's electronic distribution and steric profile, which in turn affects its interaction with biological targets.

Given the established importance of the 6-azaindole core and the synthetic utility of brominated heterocycles, it can be inferred that this compound is a valuable building block for the synthesis of more complex molecules. Its structure is primed for further elaboration, making it a compound of interest for creating libraries of novel compounds for high-throughput screening in drug discovery programs, particularly in the search for new kinase inhibitors and other targeted therapies. The lack of extensive literature on this specific compound may also indicate an opportunity for new research into its synthesis and potential biological activities.

Table 3: Related Analogs of this compound

Compound Name Molecular Formula Key Features
4-bromo-1H-pyrrolo[2,3-c]pyridine C₇H₅BrN₂ Parent bromo-substituted 6-azaindole; synthetic precursor. chemicalbook.combldpharm.com
3-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine C₈H₇BrN₂ Positional isomer; indicates exploration of substitution patterns. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B3180080 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-7(6)4-11-5/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIUFVXPYSYVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=C1Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266013
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
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Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-45-3
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1257294-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine
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Synthetic Methodologies for 4 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine and Its Derivatives

Strategies for Pyrrolo[2,3-c]pyridine Core Construction

The formation of the bicyclic pyrrolo[2,3-c]pyridine scaffold is a critical step, with several synthetic strategies available to chemists.

General Cyclization Approaches for Azaindoles (e.g., Fischer Indole (B1671886) Cyclization Principles)

The Fischer indole synthesis, a cornerstone in the synthesis of indoles, can be adapted for the preparation of azaindoles. This acid-catalyzed reaction involves the cyclization of a pyridylhydrazone, which is formed from the condensation of a pyridylhydrazine with an aldehyde or ketone. While the electron-deficient nature of the pyridine (B92270) ring can sometimes hinder the reaction, the presence of electron-donating groups on the starting pyridylhydrazine can facilitate the cyclization, making it an efficient method for the formation of 4- and 6-azaindoles. nih.govresearchgate.netchemrxiv.org The general mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the pyridylhydrazone. wikipedia.orgacs.org

Building Blocks and Precursors for the Pyrrolo[2,3-c]pyridine Scaffold

A prevalent and effective method for constructing the pyrrolo[2,3-c]pyridine core involves a two-step process starting from substituted nitropyridines. Specifically, 4-methyl-3-nitropyridines can serve as key precursors. parchem.com The reaction of a 4-methyl-3-nitropyridine (B1297851) with an acetal (B89532) of a dimethylamide, such as dimethylformamide dimethyl acetal (DMFDMA), yields an enamine intermediate. parchem.com Subsequent reductive cyclization of this enamine, often facilitated by reagents like zinc in acetic acid, leads to the formation of the desired 2,3-unsubstituted 6-azaindole (B1212597) core. parchem.com This approach offers high yields and versatility in accessing various pyrrolo[2,3-c]pyridine derivatives. parchem.com

Regioselective Bromination at Position 4

The introduction of a bromine atom at the C4 position of the pyrrolo[2,3-c]pyridine ring requires careful control of reaction conditions to achieve the desired regioselectivity.

Brominating Agents and Reaction Conditions

N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of heterocyclic compounds, including azaindoles. rsc.org The reaction is typically carried out in a suitable organic solvent. Common solvents for such electrophilic brominations include dichloromethane, chloroform, and dimethylformamide. The reaction temperature is a critical parameter that can influence the selectivity and yield of the bromination.

Table 1: Common Brominating Agents and Solvents

Brominating AgentCommon Solvents
N-Bromosuccinimide (NBS)Dichloromethane (CH₂Cl₂)
Chloroform (CHCl₃)
Dimethylformamide (DMF)
Bromine (Br₂)Acetic Acid

Influence of Substituents on Regioselectivity

The regiochemical outcome of electrophilic substitution on the pyrrolo[2,3-c]pyridine ring is significantly influenced by the electronic properties of existing substituents. A methyl group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. In electrophilic aromatic substitution reactions, such activating groups typically direct incoming electrophiles to the ortho and para positions. google.com In the context of the 5-methyl-1H-pyrrolo[2,3-c]pyridine system, the 4-position is ortho to the methyl group, making it a favorable site for bromination. The electron-donating nature of the methyl group stabilizes the arenium ion intermediate formed during the electrophilic attack at the C4 position, thus favoring the formation of the 4-bromo derivative.

Introduction of the Methyl Group at Position 5

The incorporation of the methyl group at the C5 position of the pyrrolo[2,3-c]pyridine core is a key synthetic consideration. Based on available synthetic strategies, the most logical approach involves starting with a precursor that already contains the methyl group on the pyridine ring. Therefore, the synthesis of 5-methyl-1H-pyrrolo[2,3-c]pyridine is the initial target, which is then subjected to bromination. A practical route to this intermediate is the aforementioned reductive cyclization of the enamine derived from 4-methyl-3-nitropyridine. parchem.com This strategy ensures the unambiguous placement of the methyl group at the desired position from the outset of the synthesis.

Specific Methylation Strategies (e.g., using Methyl Iodide, Kumada coupling)

The introduction of the methyl group at the C5 position of the pyrrolo[2,3-c]pyridine core can be a critical step. While direct methylation of a pre-formed 4-bromo-1H-pyrrolo[2,3-c]pyridine is conceivable, it is often more synthetically efficient to incorporate the methyl group from a commercially available starting material.

One of the most common strategies is to begin the synthesis with a pyridine derivative that already contains the methyl group at the desired position, such as 3-amino-4-methylpyridine (B17607) or a related picoline derivative. This precursor is then carried through a sequence of reactions to construct the fused pyrrole (B145914) ring, thereby ensuring the presence of the 5-methyl substituent in the final product. rsc.orgnih.gov

Alternatively, post-synthetic methylation could be explored, although specific examples for this exact scaffold are not prevalent in the literature. In a hypothetical scenario, a 4-bromo-5-halo-1H-pyrrolo[2,3-c]pyridine could undergo a transition-metal-catalyzed cross-coupling reaction. The Kumada coupling , which utilizes a Grignard reagent (e.g., methylmagnesium bromide) and a palladium or nickel catalyst, is a powerful method for forming carbon-carbon bonds and could be employed to introduce the methyl group. rsc.org

Direct C-H methylation is another possibility, though it often suffers from a lack of regioselectivity. The use of methyl iodide in the presence of a strong base could potentially lead to methylation at various positions, including the pyrrole nitrogen. Therefore, this approach would likely require careful optimization and the use of protecting groups to achieve the desired C5 methylation.

Sequential Synthesis vs. Parallel Synthesis Approaches

The synthesis of derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine can be approached using either sequential or parallel synthesis strategies, depending on the research goals.

Sequential synthesis is a traditional approach where a single target molecule is synthesized through a linear sequence of reactions. This method is ideal for producing a specific, highly functionalized derivative in a significant quantity. Each step is optimized, and intermediates are isolated and purified before proceeding to the next reaction. This approach allows for complex molecular architectures to be built with high precision. For example, starting from this compound, one might perform a Suzuki coupling, followed by N-alkylation, and then a final functionalization at another position in a step-by-step manner.

Parallel synthesis , on the other hand, is a high-throughput methodology aimed at producing a large number of related compounds simultaneously. This approach is particularly valuable in medicinal chemistry for generating compound libraries for biological screening. Starting with the common core, this compound, it can be reacted with a diverse set of building blocks in a parallel format. For instance, an array of boronic acids could be used in parallel Suzuki coupling reactions to generate a library of C4-arylated derivatives. Similarly, a variety of amines could be used in parallel Buchwald-Hartwig aminations. This strategy prioritizes diversity and the number of compounds over the quantity of each individual product. tandfonline.com

Post-Synthetic Functionalization and Derivatization

The this compound scaffold is well-suited for a variety of post-synthetic modifications, allowing for the introduction of diverse functional groups at several positions. The bromine atom at C4 is a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the nitrogen atoms of the pyrrole and pyridine rings can be functionalized through alkylation, sulfonylation, or other modifications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 4-position of the pyrrolo[2,3-c]pyridine core makes it an excellent substrate for such transformations.

The C4-bromo moiety is a key site for diversification of the 6-azaindole scaffold. A range of palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents, thereby modulating the electronic and steric properties of the molecule. While specific data for this compound is limited, extensive research on the closely related 4-bromo-7-azaindole isomer provides valuable insights into the expected reactivity and optimal reaction conditions. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromo-substituted core with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgparchem.comrsc.org This reaction is known for its high functional group tolerance.

Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMEGood
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEModerate-Good

The Heck reaction allows for the formation of a C-C bond between the bromo-substituted core and an alkene. chemicalbook.com This reaction is typically carried out in the presence of a palladium catalyst and a base, and it is a powerful tool for the synthesis of substituted alkenes.

The Sonogashira coupling is used to form a C-C bond between the bromo-substituted core and a terminal alkyne. acs.org This reaction is co-catalyzed by palladium and copper salts and is fundamental for the synthesis of aryl alkynes.

AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFGood
TrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NTolueneHigh
1-HexynePdCl₂(PPh₃)₂CuIEt₃NTolueneGood

The Buchwald-Hartwig amination is a method for forming C-N bonds by coupling the bromo-substituted core with a primary or secondary amine. nih.gov This reaction requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. It is a highly valuable transformation in medicinal chemistry for the synthesis of arylamines.

AminePd CatalystLigandBaseSolventYield (%)
MorpholinePd₂(dba)₃XantphosCs₂CO₃DioxaneHigh
PhenylmethanaminePd₂(dba)₃XantphosCs₂CO₃DioxaneHigh
Piperidine (B6355638)Pd(OAc)₂BINAPNaOt-BuTolueneGood

The nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system are also available for functionalization. The pyrrole nitrogen (N1) is particularly amenable to substitution.

N-alkylation can be readily achieved by treating the this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or milder bases like potassium carbonate (K₂CO₃). The choice of base and solvent can influence the regioselectivity of the alkylation, particularly if the pyridine nitrogen can also be alkylated.

N-sulfonylation is a common method for protecting the pyrrole nitrogen or for introducing a functional group that can modulate the biological activity of the molecule. This reaction is typically carried out by treating the parent heterocycle with a sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base. For the related 7-azaindole, a high-yielding N-sulfonylation has been reported using benzenesulfonyl chloride with sodium hydroxide (B78521) as the base and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in dichloromethane. This method is expected to be applicable to the this compound scaffold.

Substitution Reactions and Nucleophilic Additions

The pyridine ring of the this compound is relatively electron-deficient, which can make it susceptible to nucleophilic attack, particularly at positions activated by the bromine substituent. While palladium-catalyzed cross-coupling is the most common fate for the C4-bromo group, direct nucleophilic aromatic substitution (SNAr) could be possible under certain conditions with strong nucleophiles.

For instance, highly activated halo-pyridines are known to undergo SNAr reactions. In the case of this compound, the bromine at C4 is ortho to a pyridine nitrogen, which activates it towards nucleophilic displacement. Strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature) might displace the bromide. However, such reactions may compete with other processes and are generally less common than cross-coupling reactions for aryl bromides.

Nucleophilic addition to the pyridine ring is less likely unless the ring is further activated, for example, by quaternization of the pyridine nitrogen. Such a modification would significantly increase the electrophilicity of the ring, making it more susceptible to attack by nucleophiles.

Other Derivatization Strategies (e.g., Oxidation, Reduction, Nitration, Trifluoromethylation)

The functionalization of the this compound core can be achieved through various reactions to introduce new chemical moieties, thereby altering its physicochemical properties.

Oxidation: The pyrrolopyridine scaffold, particularly the pyridine ring, can be susceptible to N-oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This modification can influence the electronic properties of the ring system and provide a handle for further functionalization.

Reduction: The synthesis of the parent compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, involves a reductive cyclization of a nitropyridine precursor using reagents like iron powder in acetic acid. chemicalbook.com For the fully formed this compound, reduction would primarily target the pyridine ring under more forcing conditions, such as catalytic hydrogenation, potentially leading to the corresponding tetrahydropyrrolopyridine. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction and avoid dehalogenation.

Nitration: The introduction of a nitro group onto the pyrrolopyridine ring is a potential derivatization strategy. The nitration of five-membered heterocycles like pyrroles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.org Given the fused ring system, the position of nitration on the this compound core would be directed by the existing substituents and the inherent reactivity of the pyrrole and pyridine rings.

Trifluoromethylation: The incorporation of a trifluoromethyl (CF3) group can significantly impact a molecule's metabolic stability and lipophilicity. General methods for the trifluoromethylation of heteroaromatics could be applied. nih.gov One common approach involves the direct introduction of a CF3 group onto a bromo-substituted pyridine ring using trifluoromethylating agents like trifluoromethyl copper. nih.gov This suggests that a copper-catalyzed reaction could potentially replace the bromine atom at the C4-position with a trifluoromethyl group.

The following table summarizes these potential derivatization strategies.

Derivatization StrategyPotential ReagentsExpected Outcome
Oxidation m-CPBA, H₂O₂Formation of N-oxide
Reduction Fe/Acetic Acid (in synthesis), Catalytic Hydrogenation (e.g., H₂/Pd)Reductive cyclization, Ring saturation
Nitration HNO₃/H₂SO₄, HNO₃/Acetic AnhydrideIntroduction of a nitro group
Trifluoromethylation CF₃-Cuprating agents, Ruppert-Prakash reagentIntroduction of a trifluoromethyl group

Optimization of Synthetic Routes for Scalability and Yield

Key areas for optimization include:

Starting Material Selection: Utilizing commercially available and cost-effective starting materials is fundamental.

Process Parameters: Optimization of reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants is crucial for maximizing yield and minimizing by-product formation.

Catalyst and Solvent Screening: For cross-coupling reactions or other catalyzed steps, screening for the most efficient and cost-effective catalyst and solvent system is important. The use of environmentally benign solvents is also a key consideration in modern scalable synthesis. researchgate.net

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as crystallization over chromatographic purification, can significantly reduce production costs and time.

The table below outlines key considerations for optimizing the synthetic route of this compound.

Optimization AreaKey ConsiderationsPotential Benefits
Reaction Conditions Temperature, concentration, reaction timeHigher yield, reduced reaction time, lower energy consumption
Reagent Selection Cost, availability, stoichiometryReduced cost, improved process safety and efficiency
Catalyst System Catalyst loading, ligand choice, reusabilityLower cost, improved reaction rate and selectivity
Purification Method Crystallization, extraction vs. chromatographyReduced solvent waste, lower cost, increased throughput
Process Design Batch vs. flow chemistry, one-pot proceduresImproved safety, scalability, and efficiency

By systematically addressing these areas, a robust and economically viable process for the large-scale production of this compound can be developed.

Biological Activities and Pharmacological Profiles of Pyrrolo 2,3 C Pyridine Derivatives

Enzyme Inhibition

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. Small molecules can modulate the activity of specific enzymes involved in disease pathways, offering a targeted approach to treatment.

Kinase Inhibition

Kinases are a major class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a cornerstone of modern drug discovery. The pyrrolo[2,3-c]pyridine scaffold has been identified as a promising framework for the development of such inhibitors.

DYRK1A Kinase Inhibition and Potency

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a kinase implicated in neurodegenerative diseases and certain cancers. Research has shown that the pyrrolo[2,3-c]pyridine scaffold is a component of molecules that can interact with DYRK1A. For instance, compounds such as 6-(fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (MK-6240) and 6-iodo-3-(1H-pyrrolo[2,3-c]pyridine-1-yl)isoquinoline (IPPI) have been studied for their binding to DYRK1A. nih.govmdpi.com Another derivative, AZ-Dyrk1B-33, which incorporates the 1H-pyrrolo[2,3-c]pyridine core, has been identified as a potent inhibitor of Dyrk1B, a closely related kinase. targetmol.com However, specific inhibitory data and potency values for 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine against DYRK1A are not available in the current scientific literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is a key player in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is linked to various cancers. The pyrrolo[2,3-c]pyridine nucleus is recognized as a scaffold for developing FGFR inhibitors. Patent literature also describes various derivatives of this class for the treatment of FGFR3-associated cancers, highlighting the potential of this chemical family. google.com Despite the interest in this scaffold for FGFR inhibition, specific IC50 values and detailed research findings concerning the inhibitory effects of this compound on FGFR are not documented.

SGK-1 Kinase Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is involved in cell survival and proliferation, making it a target in cancer therapy. The pyrrolo[2,3-c]pyridine scaffold has been explored for its potential to inhibit SGK-1. A closely related analogue, 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine, has been specifically noted for its use in SGK-1 inhibition research. This suggests that methylation at the 5-position of the pyrrolo[2,3-c]pyridine ring is compatible with activity against this target. Nevertheless, direct experimental data on the potency of the 4-bromo derivative against SGK-1 is not currently published.

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition

Monopolar Spindle 1 (MPS1), also known as TTK, is a critical kinase for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a therapeutic strategy for inducing mitotic catastrophe in cancer cells. The 1H-pyrrolo[2,3-c]pyridine class has been identified as a source of MPS1 inhibitors. For example, the compound CCT251455, a representative of this class, was found to inhibit the proliferation of HCT116 cancer cells with a GI50 of 160 nM. epo.orggoogleapis.com This demonstrates the potential of the scaffold, although specific data for this compound is absent from the literature.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Pyrrolopyridine-based compounds have been investigated as inhibitors of c-Met kinase. acs.org Patent documents also describe pyrrolo[2,3-c]pyridine derivatives as potent inhibitors of the c-Met protein kinase, useful in treating abnormal cell growth disorders. googleapis.com While the general class of compounds shows promise, there are no specific studies detailing the c-Met inhibitory activity of this compound.

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Substitution Patterns on Biological Activity

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of their substituents. nih.govresearchgate.net

The presence of a halogen, such as bromine, at position 4 of the pyrrole (B145914) ring is often associated with enhanced biological activity. mdpi.com Halogen substitutions can influence the electronic properties of the molecule and provide additional contact points within the target protein's binding pocket. researchgate.net In a related series of polysubstituted pyrrole compounds, halogen substitution with chlorine or bromine at the C4 position was found to be closely linked to their antibacterial activity. mdpi.com While direct studies on 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine are limited, the precedent in similar scaffolds suggests that the 4-bromo substituent likely plays a significant role in its interaction with biological targets.

The methyl group at position 5 of the pyridine (B92270) ring can also significantly impact the compound's activity. Methyl groups can enhance binding through hydrophobic interactions within the active site of a target protein. acs.org For instance, in a series of pyrrolo[3,2-d]pyrimidine derivatives, a methyl group at the 5-position was found in potent VEGFR2 kinase inhibitors. nih.gov The introduction of methyl groups on a piperidine (B6355638) ring in another kinase inhibitor series led to substantial improvements in potency, hypothesized to be due to favorable hydrophobic interactions or by conformationally locking the aryl ring. acs.org Therefore, the 5-methyl group in this compound is predicted to contribute positively to its biological activity by engaging in similar hydrophobic interactions.

The substitution patterns on both the pyrrole and pyridine rings are crucial for determining the potency and selectivity of pyrrolopyridine-based inhibitors.

Hydroxyl vs. Methoxy: In a series of 1H-pyrrolo[3,2-c]quinoline derivatives, the replacement of a hydroxyl group with a more hydrophobic trifluoromethyl substituent led to a decrease in affinity for the 5-HT6 receptor. nih.gov Conversely, the introduction of a 3-methoxyprop-1-yl group was well-tolerated. nih.gov In another study on pyrrolo[3,2-c]pyridine derivatives, a 2-methoxyphenyl substitution resulted in a potent compound. nih.gov This suggests that the electronic and steric properties of substituents at these positions are critical.

Phenyl Ring Substitutions: The nature and position of substituents on a phenyl ring attached to the core scaffold can dramatically alter activity. For example, in a series of pyrrolo[3,2-c]pyridine derivatives, a 4-chlorophenyl substitution was identified in a potent compound. nih.gov In a different series of pyrrolo[2,3-a]carbazole inhibitors, a methoxycarbonyl group at the 4-position was found to conserve Pim kinase inhibitory potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of related pyrrolopyridine scaffolds.

ScaffoldSubstitutionPositionEffect on Biological ActivityReference
Polysubstituted pyrroleChlorine or BromineC4Closely related to antibacterial activity. mdpi.com
Pyrrolo[3,2-d]pyrimidineMethyl5Found in potent VEGFR2 kinase inhibitors. nih.gov
Pyrrolo[3,2-c]quinoline2-hydroxyprop-1-ylAmine side chainSignificantly increased affinity for 5-HT6R. nih.gov
Pyrrolo[3,2-c]quinolineTrifluoromethylAmine side chainDecreased 5-HT6R affinity compared to hydroxyl. nih.gov
Pyrrolo[3,2-c]pyridine2-methoxyphenyl6Resulted in a potent compound. nih.gov
Pyrrolo[3,2-c]pyridine4-chlorophenyl6Identified in a potent compound. nih.gov

Modification of the N-substituent on the pyrrole ring is a common strategy to fine-tune the pharmacological properties of pyrrolopyridine derivatives. In a study of 1H-pyrrolo[3,2-c]quinoline derivatives, the introduction of various alkyl chains on the basic nitrogen atom significantly influenced the affinity for both 5-HT6 and D3 receptors. nih.gov For instance, an ethyl chain on the basic center of an (R)-2-(aminomethyl)pyrrolidinyl moiety maintained high affinity for the 5-HT6 receptor. nih.gov This highlights the importance of the N-substituent in optimizing interactions with the target protein.

Pharmacophore Elucidation and Key Binding Determinants (e.g., Bioisosterism with Adenine (B156593) for Kinase Binding)

The pyrrolopyridine core is a well-established bioisostere of adenine, the purine (B94841) base in ATP. mdpi.comnih.gov This structural similarity allows it to effectively compete with ATP for binding to the hinge region of protein kinases. acs.org The key pharmacophoric features of pyrrolopyridine-based kinase inhibitors typically include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the pyrrolopyridine ring system act as hydrogen bond donors and acceptors, forming crucial interactions with the backbone of the kinase hinge region. nih.gov For example, in pyrrolo[2,3-d]pyrimidine inhibitors of JAK2/3, the pyrrolo-pyrimidine scaffold forms key hydrogen bonds with residues such as E930 and L932 in JAK2. nih.gov

Hydrophobic Interactions: Substituents on the scaffold, such as the methyl group in this compound, can engage in hydrophobic interactions within the ATP-binding pocket, enhancing binding affinity. mdpi.com

Shape and Rigidity: The rigid, planar structure of the pyrrolopyridine core provides a fixed scaffold for the optimal presentation of substituents to the target protein. nih.govtandfonline.com

The bioisosteric replacement of adenine with the pyrrolopyridine scaffold is a cornerstone of the design of many kinase inhibitors. mdpi.combaranlab.org

Molecular Docking and Computational Modeling

Molecular docking and computational modeling are invaluable tools for understanding the binding modes of pyrrolopyridine derivatives and for guiding the design of new, more potent inhibitors. nih.govmdpi.com These studies can predict how compounds like this compound might interact with the active site of a target kinase.

For instance, molecular docking studies of pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2 suggested that engagement of Ser25 in the glycine-rich loop could increase selectivity. nih.gov Similarly, docking studies of pyrrolone derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase helped in the design of new inhibitors with improved binding affinity. researchgate.net While specific docking studies for this compound are not publicly available, computational models based on homologous kinase structures can provide insights into its potential binding interactions and guide further optimization.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data in the public domain to construct a detailed article on the chemical compound “this compound” that adheres to the requested structure covering Structure-Activity Relationship (SAR) studies, molecular interactions, and lead optimization.

While extensive research exists for the broader class of pyrrolopyridines and related heterocyclic compounds, including SAR studies, scaffold hopping, and lead optimization strategies nih.govnih.govmdpi.comdundee.ac.uk, these findings are not directly applicable to the specific molecular structure of this compound. The available information for this exact compound is largely limited to supplier data, which includes basic properties such as molecular formula and weight, but lacks the in-depth biological and medicinal chemistry research required to fulfill the article's outline bldpharm.comsigmaaldrich.com.

Therefore, any attempt to generate content for the specified sections would involve extrapolation from related but distinct molecules, violating the core instruction to focus solely on "this compound". To maintain scientific accuracy and adhere strictly to the provided constraints, the article cannot be generated at this time.

Preclinical Pharmacological Characterization

In Vitro Pharmacokinetics and ADME Considerations

No publicly available data were found regarding the in vitro pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.

Metabolic Stability in Microsomal Systems

There is no published research detailing the metabolic stability of this compound in human, rat, or other species' liver microsomes. Therefore, its in vitro half-life and intrinsic clearance in these systems are unknown.

Human Microsomal Clearance

Specific data on the human microsomal clearance of this compound are not available in the scientific literature.

Predicted Absorption Profiles (e.g., Passive Oral Absorption)

While computational tools can predict absorption profiles, no published studies were found that provide predicted or experimental data on the passive oral absorption of this compound.

In Vitro Efficacy and Potency Evaluations (e.g., IC50, Ki Determinations)

No data from in vitro efficacy and potency evaluations, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are available for this compound against any biological target.

Selectivity Profiling against Off-Targets

There are no published studies on the selectivity profile of this compound against a panel of off-target proteins or enzymes.

Future Perspectives and Research Directions

Development of Novel 4-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

The chemical structure of this compound, a member of the 6-azaindole (B1212597) family, offers multiple sites for chemical modification to generate novel derivatives with enhanced biological activity and optimized pharmacokinetic profiles. researchgate.net The bromine atom at the C4 position is a key functional group that serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govmdpi.com This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, thereby enabling extensive exploration of the chemical space around the core scaffold.

Future research will likely focus on:

Substitution at the C4 Position: Utilizing palladium-catalyzed cross-coupling reactions to introduce diverse substituents to systematically probe structure-activity relationships (SAR).

Modification of the Pyrrole (B145914) Ring: N-alkylation or N-arylation of the pyrrole nitrogen can influence the compound's physical properties and biological target interactions.

Functionalization of the Pyridine (B92270) Ring: The methyl group at the C5 position can be modified, or other positions on the pyridine ring could be functionalized to fine-tune electronic and steric properties.

These synthetic strategies will be crucial in creating libraries of novel compounds for biological screening, aiming to identify derivatives with high potency and selectivity for specific therapeutic targets.

Exploration of New Therapeutic Indications

The broader family of pyrrolopyridines has demonstrated a remarkable spectrum of biological activities, suggesting numerous potential therapeutic applications for derivatives of this compound. nih.gov As a versatile pharmacophore, this scaffold is a promising starting point for developing agents against various diseases. researchgate.net

Key therapeutic areas for future exploration include:

Oncology: Pyrrolopyridine derivatives have been investigated as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are implicated in tumor growth and proliferation. mdpi.comrsc.org Additionally, the related pyrrolo[2,3-c]pyridine scaffold has yielded potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in acute myeloid leukemia and other cancers. researchgate.net

Inflammatory Diseases: Certain pyrrolopyridine analogs have exhibited significant anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2. nih.govnih.gov

Infectious Diseases: The pyrrolopyridine core is being explored for developing antiviral and antitubercular agents. nih.govresearchgate.net For instance, LSD1 inhibitors have shown potential in suppressing herpes simplex virus. researchgate.net

Metabolic Disorders: Related heterocyclic compounds have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, indicating a potential role in managing diabetes. nih.gov

Neurological Disorders: Fused pyrrolopyrimidine systems have been studied for their anticonvulsant and anxiolytic potential, opening avenues for treating conditions like epilepsy. mdpi.com

The table below summarizes the potential therapeutic indications based on the activities of related pyrrolopyridine scaffolds.

Therapeutic AreaPotential Molecular Target/MechanismReference
OncologyKinase Inhibition (FGFR, CSF1R), Epigenetic Modulation (LSD1) mdpi.comrsc.orgresearchgate.net
Inflammatory DiseasesCOX-2 Inhibition nih.gov
Viral InfectionsEpigenetic Modulation (LSD1) researchgate.net
TuberculosisInhibition of Mycobacterial Growth nih.gov
Diabetesα-Amylase and α-Glucosidase Inhibition nih.gov
Neurological DisordersModulation of GABAergic/Glutamatergic Systems mdpi.com

Advanced Computational Approaches in Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For derivatives of this compound, in silico techniques will be indispensable.

Advanced computational approaches include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active sites of target proteins such as kinases or viral proteases. nih.govnih.gov This helps in understanding SAR and prioritizing compounds for synthesis.

Virtual Screening: High-throughput virtual screening of computationally generated libraries of derivatives can efficiently identify potential hits for specific biological targets. semanticscholar.org

Pharmacophore Modeling: To identify the essential structural features required for biological activity, guiding the design of more potent molecules.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. semanticscholar.orgresearchgate.net

These computational studies, when used in conjunction with experimental synthesis and biological evaluation, can significantly streamline the drug design process, reducing costs and time. niscpr.res.in

Synergistic Effects with Existing Therapies

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Future research should investigate the potential of this compound derivatives to act synergistically with existing drugs.

For example, a pyrrolopyridine-based LSD1 inhibitor, ORY-1001, has shown potent synergy with standard-of-care treatments in leukemia models. researchgate.net This provides a strong rationale for exploring derivatives of this compound in combination regimens. Potential synergistic combinations could include:

In Cancer: Pairing a novel pyrrolopyridine-based kinase inhibitor with conventional chemotherapy, immunotherapy, or other targeted agents. researchgate.net

In Infectious Diseases: Combining a new antiviral or antibacterial agent with existing antimicrobial drugs to combat resistant strains.

Investigating these combinations could unlock new treatment paradigms and improve patient outcomes in complex diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves bromination and methylation steps. For example:

Bromination : Use of N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 4-position of the pyrrolopyridine core .

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For example, methyl groups resonate at ~2.5 ppm in 1^1H NMR .
  • X-Ray Diffraction : Resolves bond lengths and angles, as demonstrated in studies of similar brominated pyrrolopyridines .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at 241.04 g/mol for C8_8H6_6BrN2_2) .

Q. What role does the bromine substituent play in the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine at the 4-position acts as a leaving group, enabling Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example:
  • General Protocol : Use Pd(PPh3_3)4_4 catalyst, K2_2CO3_3 base, and toluene/EtOH solvent at 105°C. Yields range from 74–94% in analogous reactions .
  • Key Consideration : Steric hindrance from the methyl group may require optimized ligand systems (e.g., bulky phosphines) to enhance coupling efficiency.

Advanced Research Questions

Q. How can researchers analyze the electronic structure and charge distribution of this compound to predict its reactivity?

  • Methodological Answer :
  • Charge Density Analysis : High-resolution X-ray diffraction (100 K) combined with multipole refinement (Hansen-Coppens formalism) reveals covalent bonding patterns and electron density distribution .
  • DFT Calculations : BLYP/6-311G** level simulations predict HOMO-LUMO gaps (e.g., 3.59 eV in analogous compounds), correlating with kinetic stability and electrophilic/nucleophilic sites .

Q. What strategies are employed to overcome regioselectivity challenges during substitution reactions of this compound?

  • Methodological Answer :
  • Directed C-H Functionalization : Use of directing groups (e.g., sulfonyl or carbonyl) to control substitution at specific positions. Example: Tosyl protection at N1 directs bromination to the 4-position .
  • Microwave-Assisted Synthesis : Accelerates reactions to minimize side products. For instance, microwave heating in Pd-catalyzed couplings improves regioselectivity by ~20% compared to conventional methods .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of derivatives of this compound?

  • Methodological Answer :
  • ATP-Competitive Binding Assays : Measure IC50_{50} values using fluorescent ATP analogs (e.g., ADP-Glo™ Kinase Assay) .
  • Enzymatic Activity Tests : Monitor phosphorylation of substrate peptides via ELISA or radiometric 32^{32}P-ATP incorporation. For FGFR inhibitors, IC50_{50} values <100 nM are typical .
  • Cellular Assays : Use cancer cell lines (e.g., Ba/F3-TEL-FGFR3) to assess antiproliferative effects, with EC50_{50} values validated via MTT assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.